RS-102221

Receptor pharmacology Radioligand binding Selectivity profiling

Choose RS-102221 for its unparalleled 100-fold selectivity for 5-HT2C over 5-HT2A and 5-HT2B receptors, enabling precise in vitro and in vivo research on appetite, neurogenesis, and behavior. Commonly supplied as the hydrochloride salt (CAS 187397-18-8).

Molecular Formula C27H31F3N4O7S
Molecular Weight 612.6 g/mol
CAS No. 185376-97-0
Cat. No. B1680046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-102221
CAS185376-97-0
Synonyms8-(5-(5-amino-2,4-dimethoxyphenyl)-5-oxopentyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione
RS 102221
RS-102221
Molecular FormulaC27H31F3N4O7S
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC
InChIInChI=1S/C27H31F3N4O7S/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37)
InChIKeyHZZZZODVDSHQRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS-102221 (CAS 185376-97-0): A Selective 5-HT2C Receptor Antagonist for Serotonin Pathway Research


RS-102221 (CAS 185376-97-0) is a benzenesulfonamide derivative developed by Hoffmann–La Roche as one of the first selective 5-HT2C receptor antagonists [1]. It exhibits nanomolar affinity for both human (pKi = 8.4) and rat (pKi = 8.5) 5-HT2C receptors and demonstrates nearly 100-fold selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes [2]. The compound acts as a pure antagonist with no detectable intrinsic efficacy in functional assays (pA2 = 8.1) [2]. RS-102221 is commonly supplied as the hydrochloride salt (CAS 187397-18-8) with molecular formula C27H31F3N4O7S·HCl and molecular weight 649.08 .

Why Generic Substitution of RS-102221 with Other 5-HT2 Antagonists May Confound Research Outcomes


The 5-HT2 receptor family comprises three closely related subtypes (5-HT2A, 5-HT2B, and 5-HT2C) that share substantial sequence homology yet mediate distinct physiological and behavioral functions [1]. Many commercially available 5-HT2 antagonists (e.g., ketanserin, ritanserin, mianserin) exhibit limited selectivity across these subtypes, leading to ambiguous interpretation of experimental results when attempting to isolate 5-HT2C-mediated effects. Even among compounds marketed as 5-HT2C antagonists, selectivity profiles vary substantially: for example, SB-206553 antagonizes both 5-HT2C and 5-HT2B receptors, while SB-242084, though highly selective, differs in brain penetration and pharmacokinetic properties. RS-102221's defined 100-fold selectivity window over both 5-HT2A and 5-HT2B receptors provides a clearly established threshold for experimental interpretation that cannot be assumed for other compounds in this class [2].

RS-102221 Product-Specific Quantitative Differentiation Evidence


Binding Affinity and Subtype Selectivity of RS-102221 vs. 5-HT2A and 5-HT2B Receptors

RS-102221 demonstrates high-affinity binding to human 5-HT2C receptors with a pKi of 8.4 (Ki ≈ 4 nM). Crucially, the compound exhibits over 100-fold lower affinity at human 5-HT2A and 5-HT2B receptors in the same assay system, establishing a well-defined selectivity window [1]. In comparative studies, RS-102221 was found to have at least 100-fold lower affinity at approximately 30 other tested receptors, confirming its selectivity beyond the 5-HT2 family [2].

Receptor pharmacology Radioligand binding Selectivity profiling

Functional Antagonism in Cell-Based Microphysiometry: RS-102221 pA2 and Intrinsic Efficacy

In a cell-based microphysiometry functional assay, RS-102221 acted as a competitive antagonist at the 5-HT2C receptor with a pA2 of 8.1, and it exhibited no detectable intrinsic agonist efficacy [1]. This functional antagonism profile contrasts with compounds that may exhibit partial agonist activity or inverse agonism at 5-HT2C receptors under certain conditions.

Functional pharmacology Signal transduction Antagonist profiling

In Vivo Functional Effect: RS-102221 Increases Food Intake and Body Weight in Rats

Daily intraperitoneal administration of RS-102221 at 2 mg/kg produced a measurable increase in food intake and body weight gain in rats [1]. This effect is consistent with antagonism of the 5-HT2C receptor, which is known to mediate satiety signals. The in vivo functional data provide a validated behavioral endpoint that can serve as a positive control or reference for studies investigating 5-HT2C-mediated feeding regulation.

In vivo pharmacology Feeding behavior Obesity research

Promotion of Neural Differentiation in Adult Hippocampal Neural Precursor Cells

RS-102221 promotes the differentiation of adult hippocampal neural precursor cells (ahNPCs) at concentrations ranging from 0.3 to 300 nM over 24 hours, resulting in a significant increase in the percentage of MAP-2+ cells . This neural differentiation effect provides a distinct cellular phenotype for studying 5-HT2C receptor function in neurogenic contexts, differentiating RS-102221 from other 5-HT2C antagonists that may not have been characterized in this specific assay system.

Neurogenesis Stem cell biology Neural differentiation

Recommended Research and Industrial Applications for RS-102221 (CAS 185376-97-0)


Validation of 5-HT2C Receptor-Specific Signaling in Cell-Based Assays

RS-102221 serves as a high-selectivity tool compound to confirm 5-HT2C receptor-mediated signaling in cellular assays. Its 100-fold selectivity over 5-HT2A and 5-HT2B receptors [1] enables researchers to attribute observed signal transduction changes specifically to 5-HT2C antagonism. This is particularly critical when using cell lines co-expressing multiple 5-HT2 subtypes or when screening novel serotonergic compounds where off-target activity must be excluded.

In Vivo Feeding and Metabolism Studies in Rodent Models

The validated increase in food intake and body weight gain following RS-102221 administration at 2 mg/kg i.p. in rats [1] establishes this compound as a reliable tool for investigating 5-HT2C receptor contributions to appetite regulation and metabolic function. This application is relevant for obesity research, metabolic disorder studies, and evaluation of novel anti-obesity agents targeting the serotonergic system.

Neurogenesis and Neural Stem Cell Differentiation Research

RS-102221 promotes differentiation of adult hippocampal neural precursor cells into MAP-2+ neurons at nanomolar concentrations [1], providing a defined pharmacological tool for investigating 5-HT2C receptor involvement in adult neurogenesis. This application is relevant for neuroscience research in depression, anxiety, cognitive function, and neurodegenerative conditions where hippocampal neurogenesis plays a critical role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS-102221

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.